3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromobenzyl group at the 3-position of the imidazo[4,5-b]pyridine ring system enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine typically involves the condensation of 4-bromobenzylamine with a suitable pyridine derivative under acidic conditions. One common method involves the reaction of 4-bromobenzylamine with 2-cyanopyridine in the presence of a Lewis acid catalyst, such as zinc chloride, to form the desired imidazo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the imidazo[4,5-b]pyridine ring.
Reduction: Reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity. These interactions lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
Thiazolo[4,5-b]pyridine: Known for its antimicrobial and anti-inflammatory properties.
Imidazo[1,2-a]pyridine: Exhibits a range of pharmacological activities, including anticancer and antiviral effects.
Uniqueness
3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of the bromobenzyl group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
CAS No. |
161529-30-2 |
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Molecular Formula |
C13H10BrN3 |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10BrN3/c14-11-5-3-10(4-6-11)8-17-9-16-12-2-1-7-15-13(12)17/h1-7,9H,8H2 |
InChI Key |
PCPHODWNHHPFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=N2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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